Omega-conotoxin-MVIIC is a 26 amino acid peptide toxin isolated from the venom of the cone snail Conus magus. [] It belongs to the omega-conotoxin family, a group of peptides characterized by their ability to block voltage-gated calcium channels (VGCCs). [, , ] In scientific research, omega-conotoxin-MVIIC serves as a valuable tool for studying the role of VGCCs in various physiological processes, particularly neurotransmission. [, , , , , , , , , , , , , , , ]
Omega-conotoxin MVIIC is a neurotoxic peptide derived from the venom of the marine cone snail species Conus magus. This compound is part of the omega-conotoxin family, which includes various peptides that selectively block voltage-gated calcium channels in neurons. Omega-conotoxin MVIIC is particularly known for its ability to inhibit P/Q-type calcium channels with high affinity and N-type calcium channels with lower affinity, distinguishing it from other conotoxins such as omega-conotoxin MVIIA, which primarily targets N-type channels .
Omega-conotoxin MVIIC is classified as a peptide toxin and is isolated from the venom of Conus magus, a species renowned for its diverse array of bioactive compounds. The classification of omega-conotoxins is based on their structural and functional properties, specifically their selectivity towards different types of calcium channels. Omega-conotoxin MVIIC is categorized under the group of conotoxins that target neuronal calcium channels, which play critical roles in neurotransmitter release and synaptic transmission .
The synthesis of omega-conotoxin MVIIC has been achieved through various methods, including combinatorial synthesis techniques. A notable approach involves a random air oxidation step that allows for the efficient preparation of multiple analogues. In one study, researchers developed a method that produced 47 analogues of omega-conotoxin MVIIC in six runs, some exhibiting greater selectivity for P/Q-type calcium channels than the native peptide .
Another method utilized reductive amination to directly attach alkyl chains to the peptide sequence, simplifying the synthesis process by avoiding multi-step procedures . This technique enhances the efficiency and yield of synthesizing complex peptides like omega-conotoxin MVIIC.
The combinatorial synthesis method generally involves:
Omega-conotoxin MVIIC has a characteristic structure typical of many conotoxins, featuring a compact arrangement stabilized by disulfide bridges. The three-dimensional structure has been elucidated using nuclear magnetic resonance spectroscopy, revealing a core framework that includes several beta-sheets and turns .
The molecular formula for omega-conotoxin MVIIC is C_59H_100N_18O_19S_3, and it consists of 25 amino acid residues. The presence of three disulfide bonds contributes significantly to its stability and function as a calcium channel blocker.
The primary chemical reactions involving omega-conotoxin MVIIC include:
The binding mechanism involves specific interactions with amino acid residues within the channel pore, leading to conformational changes that prevent calcium ion flow. This inhibition can be studied through radiolabeled binding assays using isotopes such as iodine-125 .
Omega-conotoxin MVIIC exerts its pharmacological effects by selectively blocking P/Q-type calcium channels in neuronal cells. When these channels are inhibited, there is a significant reduction in calcium influx, which is crucial for neurotransmitter release at synapses. This action can lead to diminished synaptic transmission and has implications for pain modulation and neuroprotection in various neurological conditions .
Research indicates that omega-conotoxin MVIIC binds with high affinity to P/Q-type channels (Kd ~ 0.5 nM), highlighting its potential as a tool for studying calcium channel function and as a therapeutic agent in conditions like chronic pain and ischemic injuries .
Relevant analyses often involve HPLC for purity assessment and mass spectrometry for molecular weight determination.
Omega-conotoxin MVIIC has significant applications in scientific research due to its ability to selectively block specific calcium channels. It serves as:
Omega-conotoxin MVIIC is a 26-amino acid peptide (CKGKGAKCSKLMYDCCSGSCGRRGKC) with a C-terminal amidation () [8]. Its molecular formula is C₁₀₆H₁₇₈N₄₀O₃₂S₇, and it has a molecular weight of 2750 Da [8]. The sequence contains six highly conserved cysteine residues that form three disulfide bonds, defining the characteristic four-loop framework (Cys1-Cys16, Cys8-Cys20, Cys15-Cys26) common to the ω-conotoxin family [8] [9]. This disulfide connectivity creates a compact, stable scaffold essential for maintaining the bioactive conformation. Notably, the disulfide bond between Cys8 and Cys20 contributes to the conformational dynamics of the binding loop [1]. The sequence exhibits significant hypervariability in non-cysteine residues compared to other ω-conotoxins, particularly in loops 2 and 4, which are critical for channel subtype discrimination [10].
Table 1: Disulfide Bond Architecture of ω-CTx-MVIIC
Bond Pair | Connectivity | Structural Role |
---|---|---|
Cys1 - Cys16 | I-III | Stabilizes N-terminus and loop 1 |
Cys8 - Cys20 | II-IV | Constrains binding loop (loop 2) and influences conformational dynamics |
Cys15 - Cys26 | V-VI | Stabilizes C-terminus and loop 4 |
Solution structures of ω-CTx-MVIIC have been extensively determined using nuclear magnetic resonance (NMR) spectroscopy. The peptide adopts a compact, globular fold dominated by a triple-stranded, antiparallel β-sheet (comprising strands: Leu⁷-Cys⁸, Tyr¹³-Cys¹⁵, and Arg²¹-Gly²⁴) stabilized by the disulfide bond framework [3] [4] [7]. This fold creates four distinct loops, with loop 2 (residues 8-15) and loop 4 (residues 20-26) protruding from the core and implicated in channel interaction. NMR studies (PDB entries: 1CNN, 1OMN) reveal a well-defined structure with low backbone root mean square deviation (RMSD) values (< 0.84 Å) across ensembles of calculated structures [5] [7] [9]. Complete relaxation matrix analysis (MARDIGRAS) confirmed the precision of the distance constraints used in structure determination [7] [9].
Key structural features identified include:
Comparison of ω-CTx-MVIIC with other ω-conotoxins reveals conserved structural motifs and critical differences underlying functional specificity:
Table 2: Comparative Sequence Analysis of Key ω-Conotoxins (Loops 1-4)
Conotoxin | Primary Target | Loop 1 (C1-C2) | Loop 2 (C2-C3) | Loop 3 (C3-C4) | Loop 4 (C4-C5) | C-Terminal (C5-C6) |
---|---|---|---|---|---|---|
MVIIC | P/Q, N | KGKGAK | SKLMYDC | CSGS | CGRRGKC | * (Amidated) |
MVIIA | N | CKGSKEC | SRLMYDC | CTGS | CKSDKDC | * (Amidated) |
GVIA | N | CKSPGSEC | SGSMCT | LLCC | CRGHRGC | * (Amidated) |
CVID | N | CKSTGAC | SGLMCRC | TTGS | CRGHRGC | * (Amidated) |
Bold highlights loops 2 and 4, major determinants of subtype selectivity. Conserved Cys residues denoted as C. Data compiled from [5] [8] [10].
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